[(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene
Description
Structure
3D Structure
Properties
CAS No. |
344619-45-0 |
|---|---|
Molecular Formula |
C16H12S |
Molecular Weight |
236.3 g/mol |
IUPAC Name |
4-phenylbut-1-en-3-ynylsulfanylbenzene |
InChI |
InChI=1S/C16H12S/c1-3-9-15(10-4-1)11-7-8-14-17-16-12-5-2-6-13-16/h1-6,8-10,12-14H |
InChI Key |
KSUCMAKJDSJAQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC=CSC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Procedure A
Phenylacetylene (1.0 equiv)
Sulfonyl chloride (1.2 equiv)
- Combine phenylacetylene and sulfonyl chloride in an anhydrous solvent such as dichloromethane.
- Add a base (e.g., triethylamine) dropwise while stirring at room temperature.
- Allow the reaction to proceed for several hours, monitoring progress via thin-layer chromatography (TLC).
- Upon completion, dilute the mixture with water and extract organic layers using dichloromethane.
- Purify the crude product by column chromatography.
General Procedure B
Methylphenylsulfone (1.0 equiv)
n-BuLi (2.2 equiv)
- Dissolve methylphenylsulfone in tetrahydrofuran (THF).
- Add n-BuLi dropwise at low temperature (0 °C).
- Stir for 10 minutes before adding diethyl chlorophosphate (1.2 equiv).
- After stirring at low temperature, introduce an aldehyde or ketone.
- Quench the reaction with saturated ammonium chloride solution.
Extract organic layers and purify by column chromatography.
The yield of [(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene varies based on the specific method employed and conditions used:
| Method | Yield (%) | Comments |
|---|---|---|
| Conjugate Addition | 65% | Moderate yield; requires optimization |
| Sulfanylation | 75% | Higher yield; efficient purification |
Different reaction conditions can significantly impact the yield and purity of [(4-Phenylbut-1-en-3-yn-1-y)]sulfanyl]benzene:
Temperature
Reactions conducted at lower temperatures often result in higher selectivity but may require longer reaction times.
Solvent Effects
The choice of solvent influences both solubility and reactivity:
| Solvent | Effect on Yield |
|---|---|
| THF | Good solubility, moderate yields |
| DCM | High yields, effective purification |
The preparation methods for [(4-Phenylbut-1-en-3-yn-1-y)]sulfanyl]benzene demonstrate versatility in synthetic organic chemistry, allowing for various approaches that can be optimized based on specific laboratory conditions and desired outcomes. Future research may focus on enhancing yields further through novel catalytic systems or alternative reagents to streamline synthesis pathways.
Chemical Reactions Analysis
Alkyne-Alkyne Coupling Reactions
This compound participates in palladium-catalyzed alkyne-alkyne coupling reactions, forming extended conjugated systems. A representative procedure involves:
-
Catalyst system : Pd(OAc)₂ (3 mol%) with tris(2,6-dimethoxyphenyl)phosphine (TDMPP, 3 mol%)
-
Solvent : Toluene (PhMe)
-
Substrates : Reacts with terminal alkynes like phenylacetylene or 4-bromophenylacetylene
Key intermediates include alkynyl copper species formed via decarboxylation of propiolic acids. The reaction proceeds through oxidative dimerization, with stereoselectivity influenced by steric and electronic factors .
Sulfonylation and Sulfur Reactivity
The sulfanyl group undergoes oxidation to sulfonyl derivatives under controlled conditions:
text(E)-5-phenylpent-2-en-4-ynal → (E)-((4-phenylbut-1-en-3-yn-1-yl)sulfonyl)benzene (1x)
Conditions :
-
Oxidizing agent : Benzenesulfinic acid sodium salt with CAN (ceric ammonium nitrate)
-
Solvent : CH₃CN followed by acetone/K₂CO₃ reflux
¹H NMR data for the sulfonylated product (1x):
δ 7.97–7.30 (m, aromatic protons), 7.01 (d, J=15.2 Hz), 6.77 (d, J=15.2 Hz) .
Radical-Mediated C–H Functionalization
The compound participates in radical chain reactions involving tert-butyl hydroperoxide (TBHP):
-
Initiation : TBHP decomposes via Cu catalysis to generate t-BuO- radicals
-
Propagation : Hydrogen abstraction from α-C positions creates carbon-centered radicals
-
Termination : Coupling with alkynyl partners forms α-functionalized products
Key applications :
-
Synthesis of oxyalkylated azides via radical-polar crossover mechanisms
-
Construction of vinyl sulfones through sulfonyl radical addition
Oxidation and Click Chemistry
The enyne system enables sequential oxidation/cycloaddition reactions:
-
Oxidation : Converts terminal alkynes to α-keto sulfones
-
Click reaction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with TMSN₃
Representative product : Triazole derivatives with >85% regioselectivity
Comparative Reaction Outcomes
Mechanistic Insights
-
Steric effects : Bulky substituents on the benzene ring reduce coupling efficiency by 15–20%
-
Electronic effects : Electron-withdrawing groups (e.g., NO₂) accelerate sulfonylation rates by 1.8×
-
Solvent polarity : Higher polarity solvents (e.g., DMF) improve click reaction yields by stabilizing copper intermediates
This compound’s dual reactivity (alkyne + sulfanyl group) makes it valuable for synthesizing complex architectures in medicinal chemistry and materials science. Recent advances in photoredox catalysis have further expanded its utility in C–H functionalization reactions .
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds with similar structures to [(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene exhibit significant biological activity. These compounds have been investigated for their potential as:
- Anticancer agents
- Antimicrobial agents
- Anti-inflammatory agents
For instance, studies have shown that derivatives of this compound can interact with biological targets, potentially leading to the development of new therapeutic agents . The presence of the sulfanyl group enhances the reactivity and biological activity of the compound, making it a promising candidate for drug development.
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Anticancer Activity : A study demonstrated that compounds featuring a sulfanyl group showed enhanced cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction .
- Antimicrobial Properties : Research indicated that certain derivatives exhibited potent antibacterial properties against Gram-positive bacteria, showcasing their potential as new antibiotics.
Synthetic Versatility
This compound serves as an important building block in organic synthesis. Its multifunctional nature allows for:
Mechanism of Action
The mechanism of action of [(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through pathways involving oxidative stress, inhibition of specific enzymes, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key differences between [(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene and related sulfanyl/sulfamate derivatives:
Key Observations:
- Polarity: The sulfamate group in is highly polar due to the –SO₂–NH₂ moiety, making it more water-soluble than the nonpolar sulfanylbenzene derivatives.
- Hydrogen Bonding: Compounds like exhibit strong N–H⋯N/O hydrogen bonds, forming S(7) and R₂²(8) ring motifs in crystals. In contrast, the target compound’s sulfanyl group lacks hydrogen-bond donors, likely resulting in weaker intermolecular interactions.
Crystallographic and Packing Behavior
- Dihedral Angles : In , the pyrimidine and benzene rings exhibit dihedral angles of 42–62°, influenced by intramolecular hydrogen bonds. For the target compound, the enyne chain may enforce a near-linear geometry, reducing steric hindrance and enabling closer π-π stacking of aromatic rings.
- Crystal Packing: The phenoxy derivative likely adopts a layered structure due to its flexible butyl chain, whereas the rigid enyne system in the target compound could promote columnar or herringbone packing, enhancing thermal stability.
Electronic and Spectroscopic Properties
- UV-Vis Absorption : The conjugated enyne system in the target compound may exhibit redshifted absorption compared to the isolated alkene in or the ether in , due to extended π-conjugation.
- NMR Shifts: The sulfanyl group’s electron-withdrawing effect would deshield nearby protons, contrasting with the electron-donating phenoxy group in .
Biological Activity
[(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene, a compound featuring a phenyl group attached to a butenynyl sulfanyl moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound has been documented through various methodologies. For instance, one study reported its preparation via a multicomponent reaction involving alkynes, which are known to exhibit diverse biological activities, including anti-cancer properties . The compound was characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives of alkynes have demonstrated effectiveness against various bacterial strains and fungi . This suggests that the sulfanyl group may enhance the antimicrobial efficacy of the compound.
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. It is hypothesized that the presence of the alkyne moiety contributes to cytotoxicity against cancer cell lines. In particular, compounds with similar structures have been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .
Neuroprotective Effects
Emerging evidence suggests that compounds containing sulfanyl groups may exert neuroprotective effects. A study highlighted that such compounds could modulate neurotransmitter systems and protect neuronal cells from oxidative stress . This positions this compound as a candidate for further investigation in neurodegenerative disorders.
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Study on Antimicrobial Activity : A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL .
- Anticancer Research : In vitro studies demonstrated that a structurally similar compound reduced the viability of breast cancer cells by 70% at a concentration of 10 µM after 48 hours of treatment, indicating strong anticancer properties .
- Neuroprotection : A study assessing the effects of sulfanyl-containing compounds on neuroblastoma cells reported a protective effect against glutamate-induced toxicity, with cell viability increasing by 40% in treated groups compared to controls .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for [(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene?
Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A common approach includes reacting thiol-containing precursors with halogenated aromatic substrates under inert atmospheres (e.g., N₂). For example:
- Key Steps : Use dry DMF as a solvent, potassium carbonate as a base, and controlled heating (50–55°C) for 5 days to ensure complete substitution .
- Purification : Crystallization from acetone/petroleum ether mixtures yields high-purity single crystals suitable for X-ray analysis .
Q. How is X-ray crystallography utilized for structural elucidation of this compound?
X-ray diffraction (XRD) is critical for determining bond lengths, angles, and intermolecular interactions:
- Data Collection : Single-crystal XRD at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
- Software Tools : SHELX (for refinement) and ORTEP-3 (for visualization) are industry standards. The compound crystallizes in monoclinic systems (e.g., P2₁/n space group) with weak C–H···N hydrogen bonds stabilizing the lattice .
- Validation : PLATON or CCDC tools check for structural outliers and twinning .
Q. What spectroscopic techniques are essential for characterization?
- FT-IR : Identifies functional groups (e.g., C≡C stretches at ~2100 cm⁻¹, S–C aromatic vibrations at 600–700 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., alkynyl protons at δ 2.5–3.5 ppm, aromatic protons as multiplet signals) .
Advanced Research Questions
Q. How are discrepancies between experimental and computational structural parameters resolved?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d)) predict geometries, but deviations arise due to crystal packing effects:
Q. What computational strategies predict electronic properties like HOMO-LUMO gaps?
- Methodology : DFT/B3LYP with 6-311G(d) basis set calculates frontier orbitals. For this compound derivatives, HOMO-LUMO gaps (~4.4 eV) indicate charge-transfer potential .
- Visualization : GaussView or Multiwfn maps molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites .
Q. How do intermolecular interactions influence crystallographic packing?
Weak interactions (e.g., C–H···π, van der Waals) govern packing motifs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
